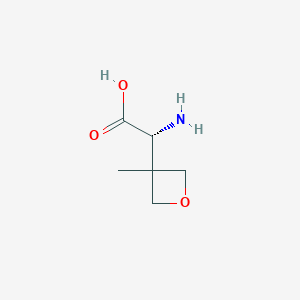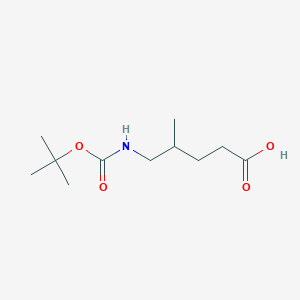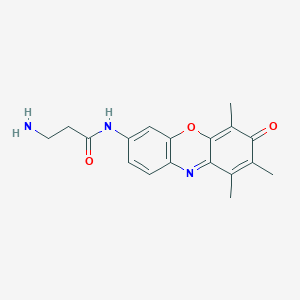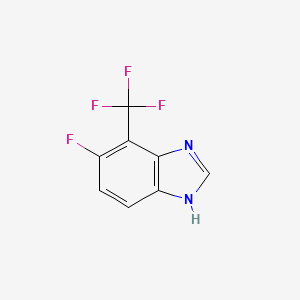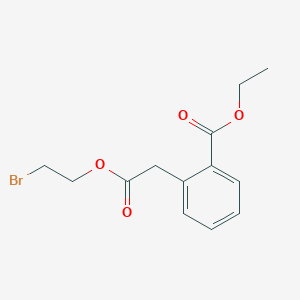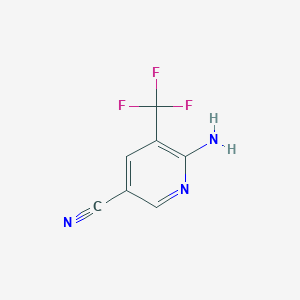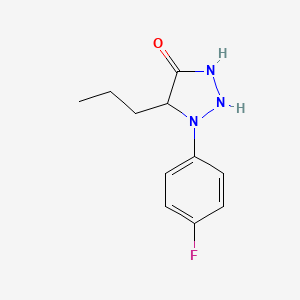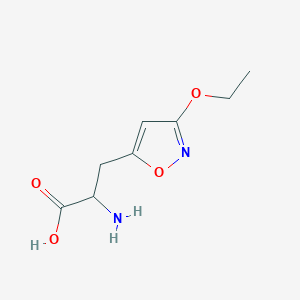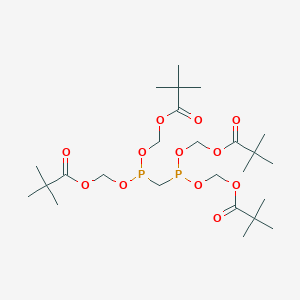
((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) is a complex organophosphorus compound with the molecular formula C25H46O12P2 and a molecular weight of 600.57 g/mol . This compound is known for its unique structure, which includes multiple phosphonate groups and ester linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) involves the reaction of methylene-bisphosphonic acid with pivaloyloxymethyl chloride in the presence of diisopropylethylamine as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 80°C for 8 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism by which ((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors involved in phosphorus metabolism. The compound’s ester linkages allow it to be hydrolyzed under physiological conditions, releasing active phosphonate groups that can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methylenebis(phosphonic acid): A simpler analog with similar phosphorus-containing groups.
Tetrakis(hydroxymethyl)phosphonium chloride: Another phosphorus-based compound used in industrial applications.
Uniqueness
((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) is unique due to its multiple ester linkages and the presence of bulky 2,2-dimethylpropanoate groups, which enhance its stability and reactivity compared to simpler analogs .
Properties
Molecular Formula |
C25H46O12P2 |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
[bis(2,2-dimethylpropanoyloxymethoxy)phosphanylmethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H46O12P2/c1-22(2,3)18(26)30-13-34-38(35-14-31-19(27)23(4,5)6)17-39(36-15-32-20(28)24(7,8)9)37-16-33-21(29)25(10,11)12/h13-17H2,1-12H3 |
InChI Key |
LKNOKFOQULRRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(CP(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


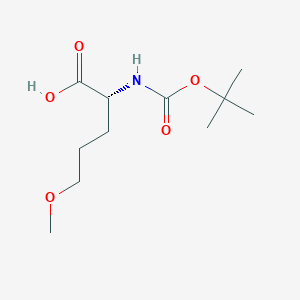
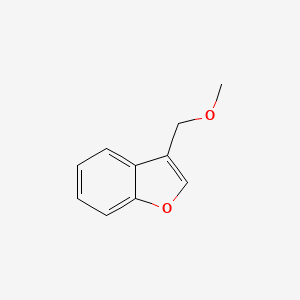
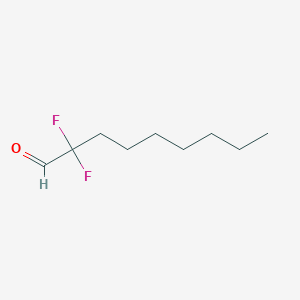
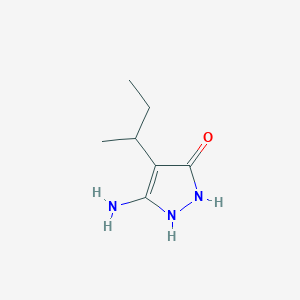
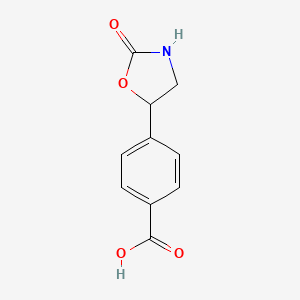
![tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)
